N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a thiazole ring bearing a 4-methylphenyl substituent. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3OS/c1-17-11-13-19(14-12-17)24-16-31-26(28-24)29-25(30)21-15-23(18-7-3-2-4-8-18)27-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXENZMNKNMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, applications in cancer research, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that combines a thiazole ring with a quinoline moiety. Its IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 342.42 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes by reducing the production of pro-inflammatory mediators such as prostaglandins.
- Anticancer Activity: Studies have shown that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values as low as 0.32 μM against the COLO205 colorectal adenocarcinoma cell line .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties:
-
Cell Viability Assays: In vitro studies have employed MTT assays to evaluate the cytotoxicity against several cancer cell lines. The compound has shown promising results with significant inhibition of cell growth.
Cell Line IC50 (μM) COLO205 0.32 H460 0.89 Hep3B 0.40 - Mechanistic Insights: Molecular docking studies suggest that these compounds can bind effectively to the colchicine-binding site on tubulin, disrupting microtubule polymerization and leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties:
- In Vivo Studies: The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, showing significant reduction in edema compared to control groups .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of derivatives of this compound:
- Synthesis and Evaluation: A series of derivatives were synthesized and screened for various biological activities, including anticancer and anti-inflammatory effects. Some derivatives exhibited enhanced potency compared to the parent compound .
- Structure–Activity Relationship (SAR): Research into SAR has revealed that modifications at specific positions on the quinoline or thiazole rings can lead to improved biological activities, suggesting pathways for further drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the thiazole substituents, quinoline modifications, and bioactivity profiles. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole vs. Thiadiazole Substituents: Replacing the thiazole ring with a thiadiazole (as in ) introduces steric and electronic differences. The thiadiazole’s additional nitrogen may enhance hydrogen bonding with biological targets but reduce metabolic stability.
Quinoline Modifications: The quinoline core in the target compound provides a planar aromatic system for π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. Analogs like 3e (pyrrolopyridine-thiazole hybrids) show similar planarity but with altered electronic profiles due to sulfonyl groups .
Bioactivity Profiles :
- Thiazole derivatives with sulfonamide or acetamide groups (e.g., 6a ) exhibit COX/LOX inhibition, suggesting that the target compound may share anti-inflammatory or anticancer properties .
- The absence of polar groups (e.g., sulfonyl in 3e ) in the target compound may limit solubility but enhance blood-brain barrier penetration.
Synthetic Challenges: Low yields (~8%) in related syntheses (e.g., ) highlight difficulties in coupling bulky aromatic amines to quinoline carboxylates. Optimization of coupling reagents (e.g., HATU vs. EDCI) or reaction temperatures may improve efficiency.
Research Findings and Implications
- Structural Optimization : Introducing electron-withdrawing groups (e.g., fluorine in 3e ) could enhance metabolic stability and target affinity .
- Activity Prediction: The target compound’s thiazole-quinoline scaffold is structurally analogous to kinase inhibitors (e.g., EGFR or VEGFR), warranting further enzymatic assays .
- Physicochemical Properties : The compound’s moderate logP (~4.4) aligns with Lipinski’s rules for drug-likeness, but poor aqueous solubility may require formulation strategies .
Q & A
Basic Research Question
Q. Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| a, b, c (Å) | 8.3322, 12.0630, 23.5756 |
| α, β, γ (°) | 84.615, 87.022, 85.482 |
| V (ų) | 2349.46 |
| Z | 4 |
How can structure-activity relationship (SAR) studies be designed to evaluate the COX/LOX inhibitory potential of this compound?
Advanced Research Question
Methodological Approach :
- Enzyme assays : Use recombinant COX-1/COX-2 or 15-LOX enzymes to measure IC₅₀ values. For example, competitive ELISA with arachidonic acid as substrate .
- Cell-based models : Assess anti-inflammatory activity in RAW264.7 macrophages (LPS-induced prostaglandin E₂ suppression) .
- Modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate substituent effects with activity.
Key Finding : Thiazole derivatives with hydrophobic substituents show enhanced COX-2 selectivity (e.g., IC₅₀ = 9.01 ± 0.01 μM for COX-2 vs. 11.65 ± 6.20 μM for COX-1) .
What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Hydrophobic interactions between the thiazole’s 4-methylphenyl group and Val523/Leu352 residues are critical .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable binding).
- QM/MM calculations : Evaluate electronic effects of substituents on binding energy (e.g., trifluoromethyl groups improve lipophilicity by ~0.5 logP units) .
How can conflicting data regarding biological activity be resolved methodologically?
Q. Data Contradiction Analysis
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 1 nM–100 μM) to rule out assay-specific artifacts.
- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX activity) with cell viability (MTT assay) to distinguish direct inhibition from cytotoxicity .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. For instance, thiazole derivatives with para-substituted phenyl groups consistently show higher potency .
What methodologies are applicable for radiolabeling this compound to assess biodistribution via PET imaging?
Advanced Research Question
- Radiosynthesis : Introduce ¹⁸F at the quinoline’s 4-position using [¹⁸F]fluoride (K₂.2.2/K₂CO₃, 100°C, 20 min). Achieve radiochemical purity >95% via HPLC .
- Biodistribution studies : Administer ¹⁸F-labeled compound to BALB/c mice and quantify uptake in target tissues (e.g., tumors) using microPET/CT .
Example : Analogous thiazole-based PET ligands like [¹⁸F]FPEB show brain penetration with SUVmax = 2.5 in mGluR5-rich regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
